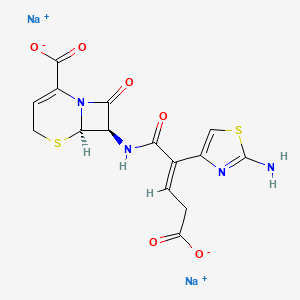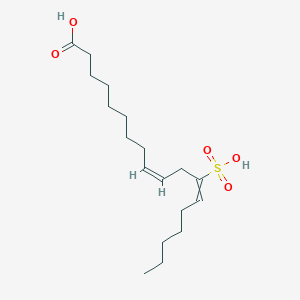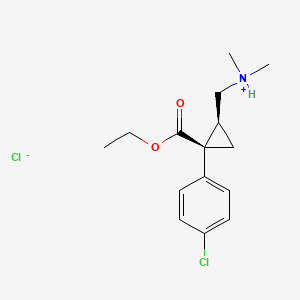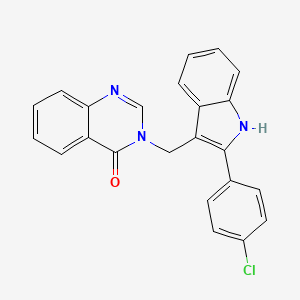![molecular formula C10H12K2N2O8Pd B13776877 Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)- CAS No. 68025-38-7](/img/structure/B13776877.png)
Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (SP-4-2)- is a coordination complex of palladium. This compound is characterized by its stability and unique coordination environment, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palladate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (SP-4-2)- typically involves the reaction of palladium salts with N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycine] under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Palladate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (SP-4-2)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can be reduced to lower oxidation state palladium complexes.
Substitution: Ligand exchange reactions are common, where the coordinated ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) species.
Scientific Research Applications
Palladate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (SP-4-2)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in industrial processes that require palladium catalysts, such as hydrogenation reactions.
Mechanism of Action
The mechanism of action of Palladate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (SP-4-2)- involves its ability to coordinate with various substrates. The palladium center can facilitate electron transfer processes, making it an effective catalyst. In biological systems, it can interact with nucleic acids and proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Palladate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dihydrogen, (SP-4-2)
- Cuprate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato]-N,N’,O,O’,O#N,O#N#']-, diammonium, (OC-6-21)-
Uniqueness
Palladate(2-), [N,N’-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]]-, dipotassium, (SP-4-2)- is unique due to its specific coordination environment and stability. Compared to similar compounds, it offers distinct catalytic properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
68025-38-7 |
|---|---|
Molecular Formula |
C10H12K2N2O8Pd |
Molecular Weight |
472.83 g/mol |
IUPAC Name |
dipotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;palladium(2+) |
InChI |
InChI=1S/C10H16N2O8.2K.Pd/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;+2/p-4 |
InChI Key |
IEDVMFSZYQHZTG-UHFFFAOYSA-J |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


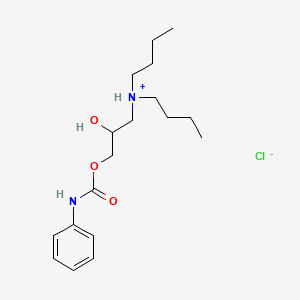
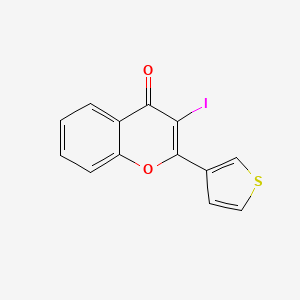
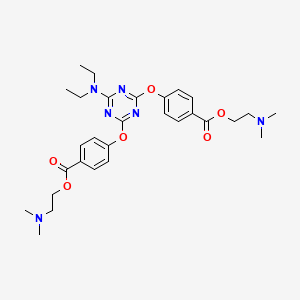
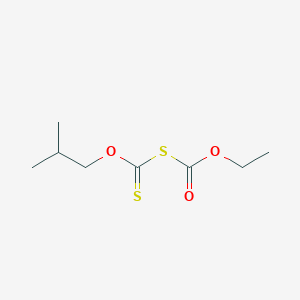
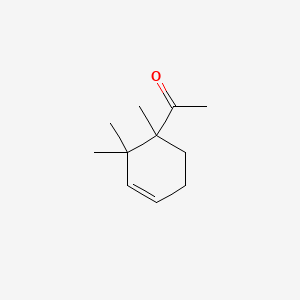
![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
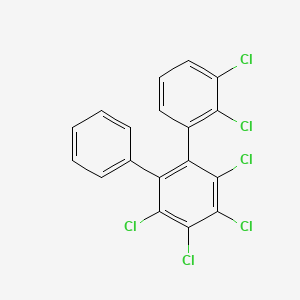
![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)
